1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate
Overview
Description
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to the pyrrole ring, along with two ester groups.
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The ester groups can be introduced through esterification reactions using carboxylic acids or their derivatives in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole oxides or reduction to form pyrrolidines.
Ester Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate can be compared with other pyrrole derivatives, such as:
1-tert-butyl 2-methyl 3-chloro-1H-pyrrole-1,2-dicarboxylate: Similar structure but with a chlorine atom instead of bromine.
1-tert-butyl 2-methyl 3-iodo-1H-pyrrole-1,2-dicarboxylate: Similar structure but with an iodine atom instead of bromine.
1-tert-butyl 2-methyl 3-fluoro-1H-pyrrole-1,2-dicarboxylate: Similar structure but with a fluorine atom instead of bromine.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-bromopyrrole-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWNJLSKYPDNOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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